2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine
Description
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine is a benzothiazole derivative characterized by a sulfanyl (-S-) linker connecting a 5-chloro-substituted benzothiazole moiety to a dimethylpropan-1-amine group. This compound has been synthesized via nucleophilic substitution reactions, yielding a white solid with a melting point of 91–93°C . Key spectroscopic data include an IR absorption band at 1716 cm⁻¹ (C=O stretch) and ¹H NMR signals corresponding to the dimethylamino group (δ ~2.2 ppm) and aliphatic chain protons (δ 0.86–2.05 ppm) .
Properties
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2S2/c1-8(7-15(2)3)16-12-14-10-6-9(13)4-5-11(10)17-12/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXQSMMLRGUKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)SC1=NC2=C(S1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592210 | |
| Record name | 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105340-38-3 | |
| Record name | 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation Protocol
Reagents :
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Base : K₂CO₃ or NaOH to generate the thiolate.
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Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
Example Procedure :
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Dissolve 5-chloro-1,3-benzothiazole-2-thiol (10 mmol) in acetonitrile (30 mL).
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Add K₂CO₃ (30 mmol) and reflux for 30 minutes.
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Introduce 1-chloro-N,N-dimethylpropan-1-amine (15 mmol) dropwise.
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Reflux for 24 hours, then concentrate under reduced pressure.
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Purify via silica gel chromatography (ethyl acetate/hexane).
Grignard Reagent-Mediated Alkylation
Grignard reagents derived from 3-chloro-N,N-dimethylpropylamine enable C–S bond formation. Magnesium-activated 3-chloro-N,N-dimethylpropylamine in 2-methyltetrahydrofuran reacts with the benzothiazole thiol under inert conditions.
Optimized Conditions :
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Solvent : 2-Methyltetrahydrofuran (moisture content <0.02%).
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Temperature : −20°C to 60°C, with slow addition to control exotherms.
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Workup : Quench with NH₄Cl, extract with CH₂Cl₂, and crystallize with HBr.
Yield : Up to 76.9% with rigorous temperature control.
Alternative Pathways: Coupling and Cyclization
One-Pot Benzothiazole Formation
A tandem approach combines benzothiazole synthesis and alkylation. 2-Amino-4-chlorothiophenol reacts with CS₂ and the alkylating agent in situ, reducing purification steps.
Advantages :
Limitations : Requires precise stoichiometry to avoid polysubstitution.
Critical Analysis of Methodologies
Solvent Impact on Yield
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| Acetonitrile | K₂CO₃ | Reflux | 26 |
| 2-MeTHF | None | −20°C | 76.9 |
| Cyclohexane | Mg/I₂ | Reflux | 72.8 |
Polar aprotic solvents (e.g., 2-MeTHF) favor Grignard stability and higher yields, while acetonitrile’s high dielectric constant accelerates SN2 reactions but may promote side reactions.
Role of Additives
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Iodine : Initiates Grignard formation by cleaning magnesium surfaces.
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Triethyl orthoformate : Stabilizes reactive intermediates in benzene/cyclohexane systems.
Industrial-Scale Considerations
Process Optimization :
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Continuous Flow Systems : Minimize exotherms in Grignard reactions.
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Solvent Recovery : 2-MeTHF and cyclohexane are reclaimed via distillation.
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Safety : Inert atmosphere (N₂/Ar) prevents Mg oxidation and thiol degradation.
Chemical Reactions Analysis
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Structural Differences : Incorporates a triazole ring instead of a sulfanyl linker, with a nitro group on the phenyl ring.
- Bioactivity: Exhibits antiproliferative properties, attributed to the triazole’s ability to disrupt nucleic acid synthesis.
- Synthetic Yield : 82–97% via click chemistry, higher than the target compound’s 53% yield .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structural Differences : Replaces the sulfanyl-propanamine chain with a benzamide group and adds fluorine atoms.
- Bioactivity : Targets pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms, a mechanism distinct from the target compound’s putative enzyme inhibition .
- Crystallography : Exhibits intermolecular hydrogen bonding (N–H⋯N and C–H⋯F/O), enhancing crystal packing stability .
Thiadiazole and Thiazole Derivatives
N-Benzyl-5-(difluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine
- Structural Differences : Features a thiadiazole ring with a difluoromethylsulfanyl group and benzylamine substituent.
- Physicochemical Properties : Higher lipophilicity (XLogP3 = 4) compared to the target compound (estimated XLogP3 ~3.5), suggesting enhanced membrane permeability .
- Bioactivity: Not explicitly reported, but thiadiazoles are known for antiviral and anticancer activity .
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine
- Structural Differences : Allylamine substituent and p-tolyl group instead of benzothiazole.
- Synthetic Flexibility : The allyl group allows for further functionalization via Michael addition or polymerization, a versatility absent in the target compound .
Phenothiazine and Benzoxazole Analogues
N-(4-N,N-Dimethylaminobenzylidene)-5-(10-(3-N,N-dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-amine
- Structural Differences: Combines phenothiazine (tricyclic structure) with thiadiazole and dimethylamino groups.
- Bioactivity : Demonstrates anti-psychotic activity via dopamine receptor antagonism, a distinct mechanism compared to benzothiazoles’ enzyme inhibition .
- Solubility : The extended π-conjugated system reduces aqueous solubility relative to the target compound .
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine Hydrochloride
- Structural Differences : Benzoxazole replaces benzothiazole, with a cyclopropane-amine group.
- Electronic Effects : Oxygen in benzoxazole decreases electron density compared to sulfur in benzothiazole, altering binding affinity in biological targets .
Comparative Data Table
Key Findings and Insights
- Bioactivity Trends : Benzothiazoles and thiadiazoles show broad bioactivity, but specific mechanisms depend on substituents. The target compound’s sulfanyl-propanamine chain may favor interactions with hydrophobic enzyme pockets .
- Synthetic Challenges : Lower yields in the target compound (53%) compared to triazole derivatives (82–97%) highlight the need for optimized reaction conditions .
Biological Activity
The compound 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine is a member of the benzothiazole family, which has garnered significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄ClN₂S, with a molecular weight of approximately 270.78 g/mol. The structure features a benzothiazole moiety that contributes to its biological activity through interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cellular processes such as DNA replication and protein synthesis, which can lead to reduced cell proliferation in cancerous tissues .
- Reactive Intermediate Formation : The nitro group within the structure can undergo bioreduction to form reactive intermediates that may interact with cellular components, further influencing cell signaling pathways.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of benzothiazole derivatives, including our compound of interest. For instance:
- Cell Proliferation Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibition of various cancer cell lines, including non-small cell lung cancer (A549) and human epidermoid carcinoma (A431) cells .
Anti-inflammatory Properties
The compound has also been investigated for its potential anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of benzothiazole derivatives:
| Study Reference | Findings |
|---|---|
| Kamal et al., 2010 | Demonstrated anticancer activity against multiple human cancer cell lines. |
| Lee et al., 2011 | Reported anti-inflammatory effects through cytokine modulation. |
| Mortimer et al., 2006 | Identified potent selective anticancer properties in modified benzothiazole compounds. |
Comparative Analysis
A comparative analysis with similar compounds reveals unique features that may enhance biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(5-Bromo-benzothiazol-2-yl) sulfanyl-N,N-dimethylpropan-1-amine | Bromine substitution | Potentially similar anticancer activity |
| 2-(5-Chloro-benzoxazol-2-yl) sulfanyl-N,N-dimethylpropan-1-amine | Benzoxazole moiety | Investigated for tumor inhibition |
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Conditions | References |
|---|---|---|
| Reaction solvent | Pyridine/DCM | |
| Catalyst | HBr (for bromination steps) | |
| Purification | Recrystallization (CH₃OH/H₂O) | |
| Yield optimization | Stirring at 90°C for 3 hours |
Q. Table 2. Structural Analysis Benchmarks
| Technique | Critical Observations | References |
|---|---|---|
| X-ray diffraction | Centrosymmetric dimers (N–H⋯N) | |
| ¹H NMR (DMSO-d₆) | δ 2.25 (s, 6H, N(CH₃)₂) | |
| IR (KBr) | 1245 cm⁻¹ (C–S stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
